Ethanone, 1-[2-hydroxy-6-(methoxymethoxy)phenyl]-
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Overview
Description
Ethanone, 1-[2-hydroxy-6-(methoxymethoxy)phenyl]-: is an organic compound with the molecular formula C9H10O4 . It is also known by other names such as 2-Hydroxy-6-methoxyacetophenone and 6’-Hydroxy-2’-methoxyacetophenone . This compound is characterized by the presence of a hydroxy group and a methoxymethoxy group attached to a phenyl ring, which is further connected to an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-hydroxy-6-(methoxymethoxy)phenyl]- typically involves the reaction of 2-hydroxyacetophenone with methoxymethyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like dimethylformamide at elevated temperatures . The general reaction scheme is as follows:
2-Hydroxyacetophenone+Methoxymethyl chlorideK2CO3,DMFEthanone, 1-[2-hydroxy-6-(methoxymethoxy)phenyl]−
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[2-hydroxy-6-(methoxymethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Substitution reactions often require and elevated temperatures.
Major Products
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethanone, 1-[2-hydroxy-6-(methoxymethoxy)phenyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including and properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of flavoring agents and fragrances due to its aromatic properties.
Mechanism of Action
The mechanism of action of Ethanone, 1-[2-hydroxy-6-(methoxymethoxy)phenyl]- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy group can donate hydrogen atoms to neutralize free radicals.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxyacetophenone: Similar structure but with the methoxy group at the 4-position.
2-Hydroxy-6-methoxyacetophenone: Lacks the methoxymethoxy group.
2,6-Dihydroxy-4-methoxyacetophenone: Contains an additional hydroxy group
Uniqueness
Ethanone, 1-[2-hydroxy-6-(methoxymethoxy)phenyl]- is unique due to the presence of both a hydroxy group and a methoxymethoxy group on the phenyl ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
78646-28-3 |
---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
1-[2-hydroxy-6-(methoxymethoxy)phenyl]ethanone |
InChI |
InChI=1S/C10H12O4/c1-7(11)10-8(12)4-3-5-9(10)14-6-13-2/h3-5,12H,6H2,1-2H3 |
InChI Key |
WETUBLUTTTWPAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1OCOC)O |
Origin of Product |
United States |
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